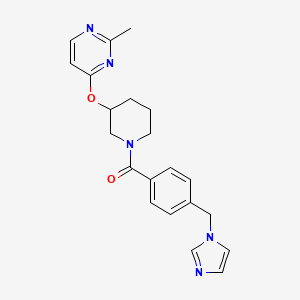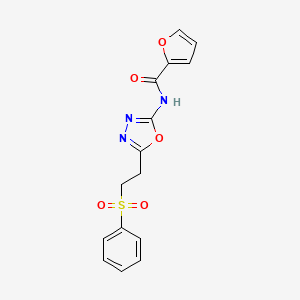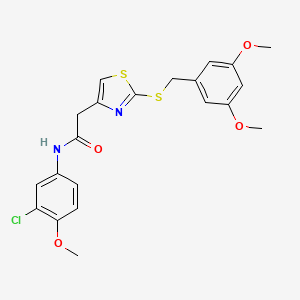
N-(3-chloro-4-methoxyphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-chloro-4-methoxyphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide" is a novel molecule that has been designed for potential therapeutic applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential anticancer properties. For instance, paper discusses the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives with significant cytotoxicity against various cancer cell lines, indicating the potential of chloro and methoxy substituted phenyl acetamides in cancer treatment.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques, as described in paper . The process includes the creation of acetamide derivatives that are then characterized using various spectroscopic methods such as LCMS, IR, 1H, and 13C NMR. These methods ensure the correct structure and purity of the synthesized compounds. The synthesis route for the compound would likely involve similar techniques, ensuring the introduction of the thiazole and thioether groups to the acetamide backbone.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography, as seen in papers and . These analyses reveal the conformation of the molecules and the spatial arrangement of the substituents around the acetamide core. The orthorhombic crystal system and specific space groups detailed in these papers provide a foundation for understanding how the compound might crystallize and the potential for hydrogen bonding and other non-covalent interactions within its structure.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions for the compound , they do highlight the reactivity of similar molecules. For example, the presence of the acetamide group in these compounds suggests a potential for various chemical transformations, such as nucleophilic substitution reactions or interactions with biological macromolecules, which could be relevant for their anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting points, and density, are crucial for their application as therapeutic agents. The crystal and molecular structures provided in papers and suggest that the compound would have specific physical properties influenced by its crystalline form and molecular conformation. The non-covalent interactions, such as hydrogen bonds and π-π stacking, observed in these structures could also affect the compound's solubility and stability.
Applications De Recherche Scientifique
Chloroacetamide Derivatives and Herbicides
Research on chloroacetamide derivatives, such as those used as herbicides, provides insights into the reactivity and potential applications of similar compounds. For example, chloroacetamides like alachlor and metolachlor have been studied for their selective herbicidal activities and metabolic pathways in both human and rat liver microsomes. These studies suggest that similar compounds could have applications in agriculture, though their metabolic activation pathways and potential toxicity need careful consideration (Coleman et al., 2000).
Synthesis and Biological Activities
Compounds with structural similarities have been synthesized and evaluated for their biological activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity, indicating potential pharmaceutical applications (Sunder & Maleraju, 2013).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S2/c1-26-16-6-13(7-17(10-16)27-2)11-29-21-24-15(12-30-21)9-20(25)23-14-4-5-19(28-3)18(22)8-14/h4-8,10,12H,9,11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYGIQCJCVQEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


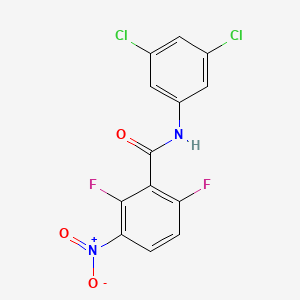
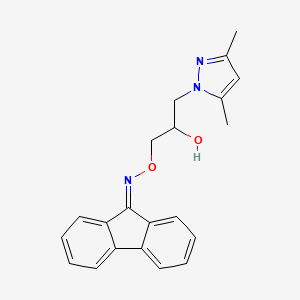

![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)
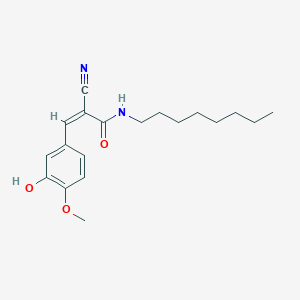

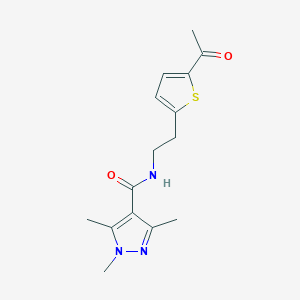


![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)
